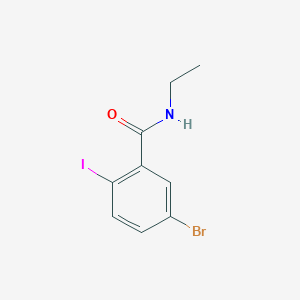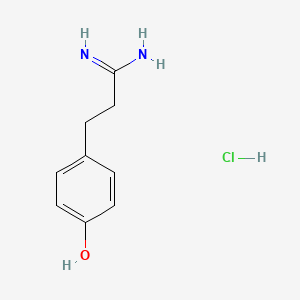
H-Glu-Tyr-Glu-OH
Overview
Description
H-Glutamic acid-Tyrosine-Glutamic acid-OH , is a tripeptide composed of three amino acids: glutamic acid, tyrosine, and another glutamic acid molecule
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: The compound can be synthesized through solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Chemical Coupling: The amino acids are coupled using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to form peptide bonds.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves automated peptide synthesizers to handle large-scale synthesis efficiently.
Purification: The synthesized peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Types of Reactions:
Oxidation: Tyrosine can undergo oxidation to form various oxidized derivatives.
Reduction: Glutamic acid residues can be reduced to form their corresponding amides.
Substitution: The amino groups in glutamic acid can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or ferric chloride (FeCl3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation Products: Tyrosine can form compounds like L-DOPA and dopaquinone.
Reduction Products: Reduced glutamic acid residues can form glutamine.
Substitution Products: Substituted glutamic acid derivatives.
Chemistry:
Peptide Research: H-Glu-Tyr-Glu-OH is used in peptide research to study protein interactions and structure-function relationships.
Synthetic Peptide Libraries: It is used in the creation of synthetic peptide libraries for drug discovery.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.
Signal Transduction: It is used to investigate signal transduction pathways in cells.
Medicine:
Drug Development: Potential use in developing new therapeutic agents targeting specific receptors or enzymes.
Peptide Therapeutics: Investigated for its therapeutic potential in various diseases.
Industry:
Biotechnology: Used in biotechnological applications for the production of bioactive peptides.
Food Industry:
Molecular Targets and Pathways:
Receptor Binding: this compound may bind to specific receptors on cell surfaces, influencing cellular responses.
Enzyme Interaction: It can interact with enzymes, modulating their activity and affecting metabolic pathways.
Mechanism:
Peptide-Mediated Signaling: The compound may trigger intracellular signaling cascades upon binding to its target receptors.
Enzyme Modulation: By inhibiting or activating enzymes, it can alter biochemical pathways.
Mechanism of Action
Target of Action
H-Glu-Tyr-Glu-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Mode of Action
It’s known that peptides can interact with their targets in various ways, including binding to receptors, modulating enzyme activity, or disrupting cell membranes .
Biochemical Pathways
Peptides can affect a variety of biochemical pathways depending on their targets . For example, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .
Pharmacokinetics
Peptides generally have unique pharmacokinetic properties due to their size, charge, and hydrophilicity . They can be absorbed through various routes, distributed throughout the body, metabolized by peptidases, and excreted via the kidneys .
Result of Action
Peptides can have a variety of effects at the molecular and cellular level, depending on their targets and mode of action . For example, they can modulate cell signaling, influence cell proliferation and differentiation, or induce cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
Comparison with Similar Compounds
H-Glu-Phe-Glu-OH: A tripeptide with phenylalanine instead of tyrosine.
H-Glu-Val-Glu-OH: A tripeptide with valine instead of tyrosine.
Uniqueness:
Tyrosine Presence: The presence of tyrosine in H-Glu-Tyr-Glu-OH provides unique biochemical properties compared to other tripeptides.
Functional Diversity: The tyrosine residue allows for additional functional groups and interactions, making it distinct in its applications.
This detailed overview of this compound highlights its significance in various scientific fields and its potential for future research and applications
Properties
IUPAC Name |
2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJFSLQVMGYQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318719 | |
| Record name | NSC334287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32140-46-8 | |
| Record name | NSC334287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC334287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)
![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)


![5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1532186.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)

![[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1532191.png)


